molecular formula C16H19I3N2O8 B1204186 5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide CAS No. 58199-95-4

5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide

Cat. No.: B1204186
CAS No.: 58199-95-4
M. Wt: 748.04 g/mol
InChI Key: NGOYURKHFAWGEJ-TVKQLUOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide is an iodinated organic compound primarily used as a radiocontrast agent in medical imaging. Its structure includes multiple iodine atoms, which enhance its ability to absorb X-rays, making it useful for diagnostic imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide involves multiple steps, starting with the iodination of a phenyl-D-glucopyranoside derivative. The acetamido and N-methylcarboxamido groups are introduced through acylation and amidation reactions, respectively. The reaction conditions typically involve the use of iodine reagents, acetic anhydride, and methylamine under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include iodinated quinones, deiodinated derivatives, and halogen-exchanged compounds .

Scientific Research Applications

5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by absorbing X-rays due to the presence of multiple iodine atoms. This absorption enhances the contrast of images in radiographic procedures. The molecular targets include various tissues and organs, where the compound accumulates and provides detailed imaging .

Comparison with Similar Compounds

Similar Compounds

  • Iodixanol
  • Iohexol
  • Iopamidol

Comparison

Compared to other iodinated contrast agents, 5-(Acetylamino)-3-(beta-D-glucopyranosyloxy)-N-methyl-2,4,6-triiodobenzamide offers unique advantages such as higher iodine content and better solubility. These properties result in improved imaging quality and reduced side effects .

Properties

CAS No.

58199-95-4

Molecular Formula

C16H19I3N2O8

Molecular Weight

748.04 g/mol

IUPAC Name

3-acetamido-2,4,6-triiodo-N-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzamide

InChI

InChI=1S/C16H19I3N2O8/c1-4(23)21-10-7(17)6(15(27)20-2)8(18)14(9(10)19)29-16-13(26)12(25)11(24)5(3-22)28-16/h5,11-13,16,22,24-26H,3H2,1-2H3,(H,20,27)(H,21,23)/t5-,11-,12+,13-,16+/m1/s1

InChI Key

NGOYURKHFAWGEJ-TVKQLUOBSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)OC2C(C(C(C(O2)CO)O)O)O)I

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)I

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC)I)OC2C(C(C(C(O2)CO)O)O)O)I

Key on ui other cas no.

58199-95-4

Synonyms

2,4,5-triiodo-3-acetamido-5-N-methylcarboxamidophenyl- D-glucopyranoside

Origin of Product

United States

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